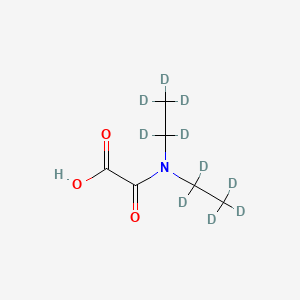
Lodoxamide impurity 2-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lodoxamide impurity 2-d10 is a deuterium-labeled compound, specifically the deuterium-labeled form of 2-(Diethylamino)-2-oxoacetic acid . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling of drugs .
Méthodes De Préparation
The synthesis of Lodoxamide impurity 2-d10 involves the incorporation of deuterium into the parent compound, 2-(Diethylamino)-2-oxoacetic acid. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for such compounds often involve large-scale synthesis using specialized equipment to ensure high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Lodoxamide impurity 2-d10, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lodoxamide impurity 2-d10 has several applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways due to its deuterium labeling.
Biology: The compound helps in understanding metabolic processes by tracking its incorporation and transformation in biological systems.
Medicine: It is used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of Lodoxamide impurity 2-d10 is related to its role as a deuterium-labeled analog. Deuterium substitution can influence the pharmacokinetic and metabolic profiles of the parent compound. This is due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions involving the compound . The molecular targets and pathways involved are similar to those of the non-deuterated parent compound, primarily focusing on its interaction with metabolic enzymes and transporters .
Comparaison Avec Des Composés Similaires
Lodoxamide impurity 2-d10 can be compared with other deuterium-labeled compounds such as:
Deuterated 2-(Diethylamino)-2-oxoacetic acid: Similar in structure but may differ in the position and number of deuterium atoms.
Deuterated analogs of other amino acids: These compounds also serve as tracers in metabolic studies but have different chemical properties and applications.
The uniqueness of this compound lies in its specific labeling and its application in the study of Lodoxamide and related compounds .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2 |
Clé InChI |
DCGDRZCGQSDERQ-MWUKXHIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=O)O)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCN(CC)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















